10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate
Overview
Description
10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a decyl chain, a 1,3-dioxoisoindolin-2-yl group, and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the isoindolinone core. This can be achieved through the cyclization of phthalic anhydride with amines under specific conditions. The decyl chain is then introduced through a nucleophilic substitution reaction, followed by the attachment of the 4-methylbenzenesulfonate group via sulfonation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate is utilized in the study of cell membranes and protein interactions. Its ability to interact with biological membranes makes it a valuable tool for understanding cellular processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of dyes, pigments, and other colorants. Its stability and reactivity make it suitable for various applications in the manufacturing of consumer goods.
Mechanism of Action
The mechanism by which 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)acetic acid
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
N-isoindoline-1,3-dione derivatives
Uniqueness: 10-(1,3-Dioxoisoindolin-2-yl)decyl 4-methylbenzenesulfonate stands out due to its long alkyl chain and sulfonate group, which confer unique chemical and physical properties compared to its shorter-chain or non-sulfonated analogs. These features enhance its solubility, stability, and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
10-(1,3-dioxoisoindol-2-yl)decyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S/c1-20-14-16-21(17-15-20)32(29,30)31-19-11-7-5-3-2-4-6-10-18-26-24(27)22-12-8-9-13-23(22)25(26)28/h8-9,12-17H,2-7,10-11,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQRAVYSJTWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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